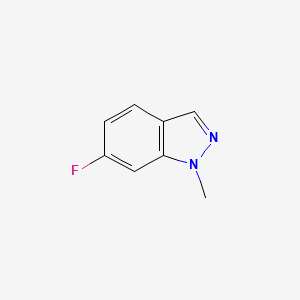

6-Fluoro-1-methyl-1H-indazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

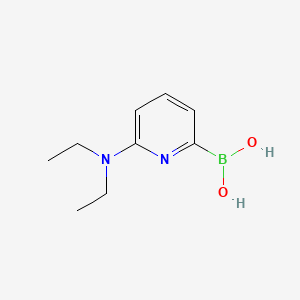

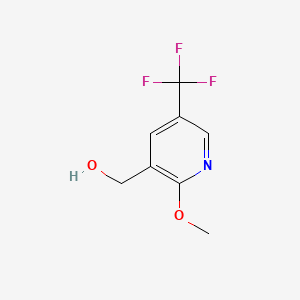

6-Fluoro-1-methyl-1H-indazole is a chemical compound with the CAS Number: 1209534-87-1 . It has a molecular weight of 150.16 and its IUPAC name is 6-fluoro-1-methyl-1H-indazole . It is a solid at room temperature .

Synthesis Analysis

A synthesis method for a similar compound, 1-methyl-1H-indazole-6-carboxylic acid, involves using 2-fluoro-4-bromobenzaldehyde and methylhydrazine as raw materials to obtain 6-bromo-1-methylindazole by means of an annulation reaction .Molecular Structure Analysis

The InChI code for 6-Fluoro-1-methyl-1H-indazole is 1S/C8H7FN2/c1-11-8-4-7(9)3-2-6(8)5-10-11/h2-5H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

6-Fluoro-1-methyl-1H-indazole is a solid at room temperature . The storage temperature is recommended to be at room temperature in a sealed, dry environment .Aplicaciones Científicas De Investigación

Pharmacological Properties and Potential as a Radiotracer

6-Fluoro-1-methyl-1H-indazole, as part of a study on fluorinated analogues of marsanidine, demonstrated significant pharmacological properties. The introduction of fluorine into the indazole ring of certain compounds, including 6-fluoro-1-[(imidazolidin-2-yl)imino]-1H-indazole, resulted in reduced binding affinity and α2-adrenoceptor (α2-AR)/I1 imidazoline binding site selectivity. These compounds exhibited high α2-AR-selective ligand properties and showed potential as lead compounds for the development of radiotracers for PET imaging of brain α2-ARs (Wasilewska et al., 2014).

Anticancer Properties

A study on the discovery of 1H-indazole-6-amine derivatives, including 6-fluoro-1-methyl-1H-indazole derivatives, revealed their potential as anticancer agents. The derivatives were designed and synthesized through simple chemical reactions and evaluated for antiproliferative activity in various human cancer cell lines. Among these, certain compounds demonstrated significant growth inhibitory activity, suggesting their effectiveness in the development of novel anticancer agents (Ngo Xuan Hoang et al., 2022).

Inhibitory Effects on Lactoperoxidase (LPO)

Research on the inhibitory effects of some indazoles, including 6-fluoro-1H-indazole, on Lactoperoxidase (LPO) activity was conducted. LPO, an enzyme with bactericidal and bacteriostatic activity, plays a crucial role in the immune system. The study found that all the indazole molecules, including 6-fluoro-1H-indazole, demonstrated strong inhibitory effects on LPO activity, which has implications for understanding the enzyme's function and potential therapeutic applications (Köksal & Alım, 2018).

Structural and Supramolecular Studies

A study on the structure of fluorinated indazoles, including 6-fluoro-1H-indazole, examined the effect of replacing a hydrogen atom with a fluorine atom on the supramolecular structure of NH-indazoles. The research included X-ray crystallography and magnetic resonance spectroscopy to understand the tautomeric forms and supramolecular interactions of these compounds, contributing to the knowledge of their chemical and physical properties (Teichert et al., 2007).

Safety and Hazards

The safety information for 6-Fluoro-1-methyl-1H-indazole includes several hazard statements: H302-H315-H319-H335 . These correspond to potential hazards if the compound is ingested, comes into contact with skin or eyes, or if its dust is inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding getting the compound in eyes, on skin, or on clothing .

Mecanismo De Acción

Target of Action

Indazole derivatives have been reported to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

The synthesis of indazoles often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of c–n and n–n bonds . These reactions could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

Indazole derivatives have been reported to have a broad range of chemical and biological properties . For instance, they have been found to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Result of Action

Indazole derivatives have been reported to exhibit a variety of biological activities, including anti-inflammatory, analgesic, antipyretic, and hypotensive activities in rats and mice, as well as moderate platelet antiaggregating effects in vitro .

Action Environment

The synthesis of indazoles often involves reactions under catalyst- and solvent-free conditions , which suggests that the compound’s action could potentially be influenced by environmental conditions such as temperature and pH.

Propiedades

IUPAC Name |

6-fluoro-1-methylindazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-11-8-4-7(9)3-2-6(8)5-10-11/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQHUBDRPYSEPNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)F)C=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672064 |

Source

|

| Record name | 6-Fluoro-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1209534-87-1 |

Source

|

| Record name | 6-Fluoro-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-Chloro-2-methoxyphenyl)-2-(10-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B578484.png)